4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 3,4-dimethylbenzoyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the 3,4-Dimethylbenzoyl Group: The azetidine ring is then functionalized with a 3,4-dimethylbenzoyl group through an acylation reaction using 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Attachment to the Pyridine Ring: The final step involves the coupling of the azetidine derivative with a pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the azetidine derivative acts as a nucleophile and the pyridine ring as an electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s azetidine and pyridine moieties can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3,5-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine: Similar in structure but with a different substitution pattern on the benzoyl group.
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}quinoline: Features a quinoline ring instead of a pyridine ring.
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern and the presence of both azetidine and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-4-14(9-13(12)2)17(20)19-10-16(11-19)21-15-5-7-18-8-6-15/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTVFTSQNLEPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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